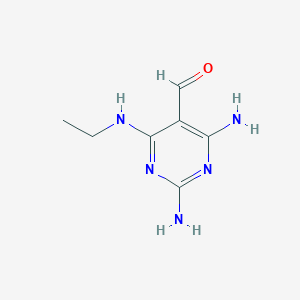
2,4-Diamino-6-(ethylamino)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-(ethylamino)pyrimidine-5-carbaldehyde is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-6-(ethylamino)pyrimidine-5-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or methanol at room temperature for about an hour .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-(ethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a base
Major Products
Oxidation: 2,4-Diamino-6-(ethylamino)pyrimidine-5-carboxylic acid.
Reduction: 2,4-Diamino-6-(ethylamino)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2,4-Diamino-6-(ethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-diamino-6-(ethylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit the activity of dihydrofolate reductase, an enzyme involved in the folate pathway. This inhibition disrupts the synthesis of nucleotides, thereby affecting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound has a similar structure but with a phenyl group instead of an ethylamino group.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: This compound is a precursor in the synthesis of 2,4-diamino-6-(ethylamino)pyrimidine-5-carbaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
921848-59-1 |
|---|---|
Molecular Formula |
C7H11N5O |
Molecular Weight |
181.20 g/mol |
IUPAC Name |
2,4-diamino-6-(ethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H11N5O/c1-2-10-6-4(3-13)5(8)11-7(9)12-6/h3H,2H2,1H3,(H5,8,9,10,11,12) |
InChI Key |
UWYBWRZHMSVQRF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1C=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


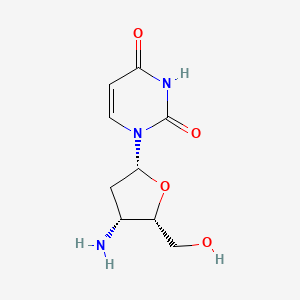
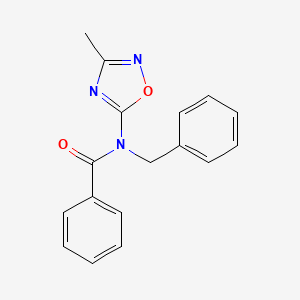
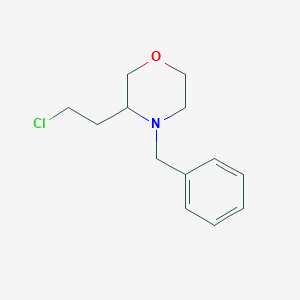

![6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12920606.png)

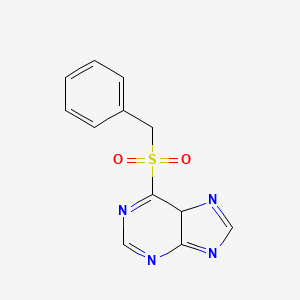
![5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one](/img/structure/B12920614.png)

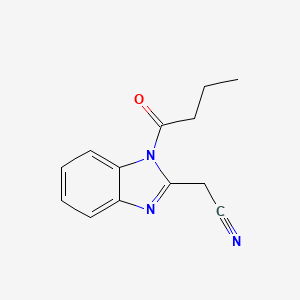
![5-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12920626.png)
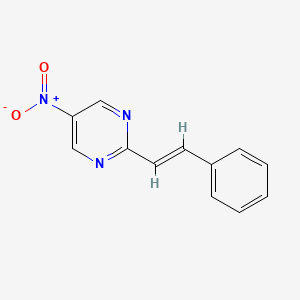

![6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12920650.png)
